MARK4 inhibitor 3

MARK4 inhibition enzyme assay acridone SAR

Standard MARK4 inhibitors often fail in cellular assays due to poor membrane permeability or off-target effects. This synthetic tryptophan-acridone conjugate (compound 23b) is validated for both enzymatic and cell-based studies. - Enzymatic IC50: 1.01 μM against recombinant human MARK4 - Cellular EC50: 2.52 μM (HeLa), 4.22 μM (U87MG) - validated antiproliferative activity - High binding affinity: K = 7.3 × 10^8 M⁻¹ for biophysical assays (ITC, SPR) - Available from BenchChem with verified supply chain

Molecular Formula C33H27FN4O3
Molecular Weight 546.6 g/mol
Cat. No. B15609168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMARK4 inhibitor 3
Molecular FormulaC33H27FN4O3
Molecular Weight546.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H27FN4O3/c1-20-10-15-30-26(16-20)32(40)25-7-3-5-9-29(25)38(30)19-31(39)37-28(33(41)36-23-13-11-22(34)12-14-23)17-21-18-35-27-8-4-2-6-24(21)27/h2-16,18,28,35H,17,19H2,1H3,(H,36,41)(H,37,39)/t28-/m0/s1
InChIKeyJJFUYWKGMPECOT-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MARK4 Inhibitor 3 (23b) Overview


MARK4 inhibitor 3, chemically designated as compound 23b, is a synthetic tryptophan-acridone conjugate that acts as a reversible ATP-competitive inhibitor of microtubule affinity-regulating kinase 4 (MARK4). It was developed through a structure–activity relationship (SAR) optimization campaign on the acridone scaffold and achieves an enzymatic IC50 of 1.01 μM against recombinant human MARK4 [1]. The molecule belongs to a series of N-substituted acridones designed to engage the MARK4 active-site P-loop and DFG motif, with 23b specifically incorporating a 4-fluoroaniline substituent on the tryptophan methyl ester side chain [1]. This compound is commercially catalogued for preclinical research applications in oncology and neurodegenerative disease, particularly where MARK4 overexpression is implicated in pathogenesis [1].

Intracellular MARK4 inhibition studies in cancer cell models
Biophysical target-engagement assays requiring high binding affinity
Medicinal chemistry SAR programs with acridone scaffold reference
MARK4-specific pathway dissection (kinase selectivity pending confirmation)

Irreplaceability of MARK4 Inhibitor 3


Although multiple small molecules are marketed as MARK4 inhibitors, they span diverse chemotypes—acridones, pyrrolopyrimidinones, bis-indolyl pyrroles, and vanillin-triazole conjugates—each with distinct binding modes, selectivity windows, and cellular pharmacodynamics [1]. Within the acridone series alone, subtle variations in the N-substituent (e.g., 4-fluoroaniline in 23b vs. 4-chloroaniline in 23c or unsubstituted aniline in 23a) produce marked differences in enzymatic potency, binding affinity, and cancer-cell cytotoxicity [1]. Piperazine-bearing acridone amides (16a–c) are equipotent enzyme inhibitors but completely lack cellular antiproliferative activity (EC50 > 50 μM), whereas tryptophan derivatives such as 23b exhibit low-micromolar cytotoxicity [1]. Even the closest analog, 23a, shows a different selectivity profile, suppressing non-cancerous HGF cells at concentrations similar to its cancer-cell EC50, a liability not systematically evaluated for 23b [1]. These chemotype- and substituent-driven divergences mean that substituting MARK4 inhibitor 3 with a generic “MARK4 inhibitor” risks loss of the precise enzyme/cell-activity relationship required for reproducible target-engagement studies.

Piperazine-acridone derivatives (16a–c)
Despite comparable enzymatic IC50, these analogs lack cellular cytotoxicity (EC50 > 50 µM); they may not reproduce intracellular target engagement.
Unsubstituted aniline analog (23a)
23a exhibits non-selective cytotoxicity in non-cancerous HGF cells; selectivity profile may differ and limit co-culture or translational model utility.
Pan-MARK inhibitor PCC0208017
PCC0208017 potently inhibits MARK1–4; pan-kinase activity may confound MARK4-specific phenotype interpretation.

MARK4 Inhibitor 3 (23b) Quantitative Comparison


MARK4 Enzymatic Inhibition vs. 23a and 23c

In a fluorescence-based ADP-Glo kinase assay using recombinant human MARK4, compound 23b inhibited MARK4 with an IC50 of 1.01 μM. This places it between the more potent unsubstituted aniline derivative 23a (IC50 = 0.82 μM) and the less potent 4-chloro derivative 23c (IC50 = 1.49 μM) [1]. The 1.23-fold loss in potency relative to 23a is offset by a 10.8-fold higher binding constant (see Evidence Item 2), demonstrating that enzymatic IC50 alone is an insufficient selection criterion for this series [1].

MARK4 Enzymatic IC50
Head-to-head
1.01 µM
Supports MARK4 inhibition assay context; moderate potency between 23a and 23c
ADP-Glo kinase assay, recombinant MARK4; 23a IC50 0.82 µM, 23c 1.49 µM
MARK4 inhibition enzyme assay acridone SAR kinase inhibitor potency

MARK4 Binding Affinity vs. 23a

Intrinsic tryptophan fluorescence quenching experiments demonstrated that compound 23b binds to MARK4 with a Stern-Volmer-derived binding constant (K) of 7.3 × 10^8 M⁻¹, compared to 6.3 × 10^7 M⁻¹ for 23a—a 10.8-fold enhancement in equilibrium binding affinity [1]. This is the highest binding constant reported among all six active acridone derivatives in the study, surpassing even the potent piperazine series (16a–c range: 4.6–7.9 × 10^5 M⁻¹) [1].

Binding Affinity
Head-to-head
7.3 × 10⁸ M⁻¹
Highest equilibrium binding among active acridones; 10.8× greater than 23a
Fluorescence quenching; 23a K = 6.3 × 10⁷ M⁻¹; piperazine series ~10⁵ M⁻¹ range
fluorescence quenching binding constant MARK4 target engagement tryptophan-acridone

Cellular Cytotoxicity vs. Piperazine Acridones

In MTT viability assays (24 h exposure, 1–20 μM), compound 23b inhibited the growth of HeLa cervical cancer cells (EC50 = 2.52 ± 0.07 μM) and U87MG glioblastoma cells (EC50 = 4.22 ± 0.12 μM). In stark contrast, the piperazine-acridone derivatives 16a, 16b, and 16c—despite having comparable or superior enzymatic IC50 values (0.91–2.0 μM)—exhibited no cytotoxicity in either cell line (EC50 > 50 μM) [1]. This functional divergence is attributed to the tryptophan scaffold, which facilitates cell permeability and/or intracellular target engagement that the piperazine series lacks [1].

Cellular Cytotoxicity
Head-to-head
HeLa EC50 2.52 µM; U87MG EC50 4.22 µM
Supports intracellular target-engagement assay context; piperazine analogs inactive (>50 µM)
MTT assay, 24 h; 16a–c EC50 >50 µM in same lines
antiproliferative activity HeLa U87MG glioblastoma cervical cancer MTT assay

Selectivity Window Compared to 23a

The closest analog 23a was tested against non-cancerous human gingival fibroblasts (HGFs) and exhibited an EC50 of 3.55 ± 0.08 μM—a value within the same range as its cancer-cell EC50 values (HeLa 2.13 μM, U87MG 4.13 μM), indicating poor cancer-cell selectivity [1]. Although 23b was not tested on HGFs in the published study, its higher HeLa and U87MG EC50 values (2.52 and 4.22 μM) are shifted upward relative to 23a, and its 10.8-fold stronger target binding suggests that a greater fraction of the cellular effect is MARK4-mediated rather than off-target-driven [1]. This pattern implies that 23b may offer a wider selectivity window than 23a, which is explicitly described by the authors as acting "in a nonselective manner" [1].

Selectivity Window
Class-level inference
23a non-selective (HGF EC50 ~3.55 µM)
23b may offer wider cancer-cell selectivity margin; HGF data not reported
Confirmatory testing in non-cancerous cells required
selectivity non-cancerous cells HGF therapeutic window fibroblast toxicity

Comparison with PCC0208017

PCC0208017 is a dual MARK3/MARK4 inhibitor with reported IC50 values of 1.8 nM (MARK3) and 2.01 nM (MARK4), approximately 500-fold more potent than 23b (IC50 = 1.01 μM) . However, PCC0208017 is a non-acridone chemotype that also potently inhibits MARK1 (IC50 = 31.4 nM) and MARK2 (IC50 = 33.7 nM), making it a pan-MARK family inhibitor rather than a MARK4-selective tool . In contrast, 23b belongs to the acridone series, where preliminary selectivity profiling indicates differential activity across the MARK family, though comprehensive selectivity data remain to be published [1]. Furthermore, PCC0208017 induces G2/M arrest and apoptosis via microtubule disruption, a mechanism that may confound interpretation of MARK4-specific phenotypes, whereas 23b's cellular mechanism has not been fully characterized .

Kinase Selectivity vs. Pan-MARK
Cross-study comparable
PCC0208017 MARK4 IC50 2.01 nM; pan-MARK activity
23b: MARK4-focused tool; selectivity panel pending
Comprehensive MARK1–4 selectivity profiling needed for 23b
PCC0208017 MARK3 MARK4 nanomolar inhibitor glioma dual kinase inhibition

MARK4 Inhibitor 3 (23b) Application Scenarios


Intracellular MARK4 Inhibition in Glioblastoma and Cervical Cancer

In any experiment where the objective is to inhibit MARK4 inside living cancer cells and measure downstream phenotypes (e.g., phospho-tau levels, microtubule dynamics, cell cycle progression), 23b is the minimum-viable choice among the acridone series. As demonstrated in Section 3, piperazine-acridone derivatives (16a–c) have comparable or superior enzymatic IC50 values but fail to suppress cell viability at concentrations up to 50 μM, making them unsuitable for cellular studies [1]. 23b delivers verified cytotoxicity in both HeLa (EC50 = 2.52 μM) and U87MG (EC50 = 4.22 μM) cells at concentrations achievable in standard cell-culture protocols [1].

Biophysical Characterization of MARK4 Binding

23b exhibits the highest equilibrium binding constant (K = 7.3 × 10^8 M⁻¹) among all six active acridone derivatives reported, making it the preferred ligand for biophysical experiments that require robust, stoichiometric target engagement—such as fluorescence quenching titrations, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) [1]. Its 10.8-fold higher binding affinity relative to 23a ensures a stronger signal-to-noise ratio in binding assays and may enable co-crystallization or cryo-EM structural studies that are impractical with lower-affinity analogs [1].

Acridone SAR Using 23b as Reference

23b occupies a defined position in the tryptophan-acridone SAR landscape: it bears a 4-fluoroaniline substituent that confers intermediate enzymatic potency (IC50 = 1.01 μM) between 23a (unsubstituted, 0.82 μM) and 23c (4-chloro, 1.49 μM), yet achieves the highest target binding affinity of the series [1]. This divergent potency–affinity relationship makes 23b an ideal reference compound for medicinal chemistry campaigns exploring the contributions of halogen substitution, linker geometry, and tryptophan orientation to MARK4 inhibition. New analogs can be benchmarked against 23b for both enzymatic and biophysical parameters using published assay conditions [1].

Selective MARK4 Inhibition vs. PCC0208017

PCC0208017 inhibits MARK1–4 with nanomolar potency (MARK4 IC50 = 2.01 nM), but its pan-MARK activity profile renders it unsuitable for experiments designed to isolate MARK4-specific functions, particularly given the high sequence homology among MARK family members . 23b, as a MARK4 inhibitor developed from a distinct acridone chemotype, provides an alternative chemical starting point for dissecting MARK4-specific biology, provided that future selectivity profiling confirms differential activity against MARK1–3 [1]. Studies focused on MARK4's unique role in tau phosphorylation, adipogenesis, or cell polarity may benefit from using 23b instead of pan-MARK agents [1].

Application
Selection Property
Validation Focus
Intracellular MARK4 inhibition in cancer cells
Cellular cytotoxicity context
MTT assay endpoint verification; MARK4 pathway markers
Biophysical MARK4 binding assays
High binding affinity context
Fluorescence quenching or SPR assay optimization
Medicinal chemistry SAR reference
Balanced potency-affinity profile
Benchmark enzymatic and binding assays
MARK4-specific biology studies
Chemotype selectivity pending
Confirmatory MARK family selectivity profiling

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